molecular formula C18H21N3O3S B6520300 2-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}carbamoyl)cyclohexane-1-carboxylic acid CAS No. 863513-49-9

2-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}carbamoyl)cyclohexane-1-carboxylic acid

Cat. No. B6520300
CAS RN: 863513-49-9
M. Wt: 359.4 g/mol
InChI Key: IFNJJJMFBFRHGX-UHFFFAOYSA-N
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Description

The compound contains several structural components including a pyridin-3-yl group, a 1,3-thiazol-4-yl group, an ethylcarbamoyl group, and a cyclohexane-1-carboxylic acid group . These groups are common in many biologically active compounds .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the cyclohexane ring and the various functional groups attached to it. The pyridin-3-yl and 1,3-thiazol-4-yl groups are aromatic and may participate in pi stacking interactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the various functional groups. For example, the carbamoyl group could potentially participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could impact its solubility, stability, and reactivity .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and biological activities. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research could focus on elucidating the compound’s biological activities, optimizing its synthesis process, and investigating its potential applications in medicine or other fields .

properties

IUPAC Name

2-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-16(14-5-1-2-6-15(14)18(23)24)20-9-7-13-11-25-17(21-13)12-4-3-8-19-10-12/h3-4,8,10-11,14-15H,1-2,5-7,9H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNJJJMFBFRHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(2-(Pyridin-3-yl)thiazol-4-yl)ethyl)carbamoyl)cyclohexanecarboxylic acid

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